molecular formula C23H30N2O2 B2599178 N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide CAS No. 953915-25-8

N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide

Cat. No.: B2599178
CAS No.: 953915-25-8
M. Wt: 366.505
InChI Key: FBZKRZYXQGRYDQ-UHFFFAOYSA-N
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Description

N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a morpholine ring substituted with a phenyl group, a propyl chain, and a benzamide moiety

Scientific Research Applications

N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Both benzamides and morpholines are found in various bioactive compounds, so this compound could potentially interact with a variety of biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the synthesis of 2-phenylmorpholine. This can be achieved by reacting phenylamine with ethylene oxide under acidic conditions.

    Alkylation: The 2-phenylmorpholine is then alkylated with 3-chloropropylamine to form N-(3-(2-phenylmorpholino)propyl)amine.

    Amidation: The final step involves the reaction of N-(3-(2-phenylmorpholino)propyl)amine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted benzamides with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylmorpholino)ethylbenzamide: Similar structure but with an ethyl chain instead of a propyl chain.

    N-(3-(2-phenylmorpholino)propyl)-4-methylbenzamide: Similar structure but with a methyl group on the benzamide moiety.

Uniqueness

N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide is unique due to its specific combination of a morpholine ring, phenyl group, propyl chain, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-2-7-19-10-12-21(13-11-19)23(26)24-14-6-15-25-16-17-27-22(18-25)20-8-4-3-5-9-20/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZKRZYXQGRYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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